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Compound of Interest

Compound Name: M084

Cat. No.: B1675827 Get Quote

A Note to the Reader: A comprehensive search of publicly available scientific literature and

chemical databases did not yield any specific information for a compound designated "M084." It

is possible that this is an internal, preclinical designation, a novel compound not yet disclosed

in the public domain, or a typographical error.

To provide a valuable and contextually relevant technical guide for researchers, scientists, and

drug development professionals, this document will instead focus on the principles of chemical

homologs and analogs using a well-characterized compound, PRE-084, as a central example.

PRE-084 is a selective agonist for the Sigma-1 Receptor (S1R), a target of significant interest

in the development of therapeutics for neurological and psychiatric disorders. This guide will

explore the structure, function, and experimental characterization of PRE-084 and related

compounds, adhering to the requested in-depth technical format.

Introduction to Homologs and Analogs in Drug
Discovery
In medicinal chemistry, the exploration of a lead compound's chemical space through the

synthesis of homologs and analogs is a cornerstone of the drug discovery process.

Homologs are compounds belonging to a homologous series, where each successive

member differs by a repeating structural unit, typically a methylene group (-CH₂-). This

systematic structural modification allows for the fine-tuning of physicochemical properties
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such as lipophilicity, which can impact absorption, distribution, metabolism, and excretion

(ADME) profiles.

Analogs (or analogues) are compounds that are structurally similar to a parent compound

but differ in one or more atoms or functional groups. The goal of analog design is often to

improve potency, selectivity, metabolic stability, or to reduce off-target effects. This can

involve isosteric replacements, functional group modifications, or changes to the core

scaffold.

The study of homologs and analogs, collectively known as Structure-Activity Relationship

(SAR) studies, is crucial for optimizing a lead compound into a viable drug candidate.

PRE-084: A Case Study for a Sigma-1 Receptor
Agonist
PRE-084, with the chemical name 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate, is

a potent and selective agonist for the Sigma-1 Receptor (S1R). It was developed from the non-

specific S1R ligand phencyclidine (PCP) through a series of structural modifications. PRE-084

lacks significant affinity for PCP receptors and a wide range of other neurotransmitter

receptors, making it a valuable tool for studying S1R function.

The chemical structure of PRE-084 contains three key pharmacophoric elements essential for

S1R binding: a hydrophobic cluster (the phenylcyclohexane moiety), a basic amine group

(within the morpholine ring), and an intermediate chain connecting them.

Biological Activity: As an S1R agonist, PRE-084 has demonstrated a range of therapeutic

effects in preclinical models, including:

Neuroprotection: It protects neurons from various insults, such as β-amyloid toxicity, and has

shown potential in models of Alzheimer's disease, Parkinson's disease, and amyotrophic

lateral sclerosis (ALS).

Nootropic Effects: PRE-084 has been shown to attenuate learning and memory deficits in

various animal models.
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Antidepressant and Anxiolytic Activity: It exhibits antidepressant-like effects in preclinical

studies.

Antitussive Effects: PRE-084 has also been reported to have cough-suppressant properties.

Analogs and Related Compounds of PRE-084
The development of PRE-084 itself involved the synthesis of a series of PCP analogs to

enhance S1R selectivity. Further research has identified other compounds that, while not direct

homologs, are structurally or functionally analogous to PRE-084 in their interaction with the

S1R. These compounds are often used in comparative studies to elucidate the specific roles of

S1R.
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Compound
Name

Chemical
Structure

Target(s)

Reported
Binding
Affinity (Kᵢ or
IC₅₀)

Key
Characteristic
s

PRE-084

2-(4-

morpholino)ethyl

1-

phenylcyclohexa

ne-1-carboxylate

Selective S1R

Agonist

IC₅₀ = 44 nM, Kᵢ

= 2.2 nM

Neuroprotective,

nootropic,

antidepressant

effects.

(+)-Pentazocine

(2R,6R,11R)-6,1

1-Dimethyl-3-(3-

methyl-2-buten-

1-yl)-1,2,3,4,5,6-

hexahydro-2,6-

methano-3-

benzazocin-8-ol

High-affinity S1R

Agonist

Kᵢ = 1.62 nM,

IC₅₀ = 2.34 nM

A classical S1R

agonist often

used as a

reference

compound in

binding assays.

SA4503

(Cutamesine)

1-(3,4-

Dimethoxyphene

thyl)-4-(3-

phenylpropyl)pip

erazine

High-affinity S1R

Agonist

Kᵢ = 4.6 nM, IC₅₀

= 6.67 nM

Shows

neuroprotective

and

antidepressant-

like effects.

Haloperidol

4-[4-(4-

Chlorophenyl)-4-

hydroxypiperidin-

1-yl]-1-(4-

fluorophenyl)buta

n-1-one

S1R Antagonist

(also a

Dopamine D₂

antagonist)

Kᵢ = 2.6 nM

A typical

antipsychotic that

also acts as a

high-affinity S1R

antagonist.

NE-100

N,N-Dipropyl-2-

[4-methoxy-3-(2-

phenylethoxy)ph

enyl]ethylamine

Selective S1R

Antagonist

Kᵢ value not

consistently

reported in

provided

abstracts

A selective S1R

antagonist used

to experimentally

block the effects

of S1R agonists.

Note: Binding affinity values can vary between studies due to different experimental conditions.
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Signaling Pathways and Mechanism of Action
The Sigma-1 Receptor is an intracellular chaperone protein primarily located at the

endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).

It is not a classical G protein-coupled receptor or ion channel. Instead, it modulates the function

of various "client" proteins, including ion channels and other receptors.

Under basal conditions, S1R is associated with the ER chaperone BiP (also known as GRP78).

Upon stimulation by an agonist like PRE-084, S1R dissociates from BiP and can then

translocate and interact with its client proteins. This modulation can lead to a variety of cellular

effects, including:

Regulation of Calcium Signaling: S1R modulates intracellular calcium (Ca²⁺) homeostasis by

interacting with inositol 1,4,5-trisphosphate receptors (IP₃Rs) at the ER.

Modulation of Ion Channels: S1R activation can alter neuronal excitability by interacting with

and inhibiting voltage-gated ion channels, such as Na⁺ and K⁺ channels.

Neurotrophic Factor Signaling: S1R agonists can promote neuronal survival and plasticity by

upregulating the expression and signaling of neurotrophic factors like Brain-Derived

Neurotrophic Factor (BDNF) and activating their corresponding receptors, such as TrkB.

Reduction of Oxidative and ER Stress: Activation of S1R can lead to the upregulation of

antioxidant pathways, such as the NRF2 signaling cascade, and help mitigate ER stress.

Below is a simplified diagram of the S1R signaling pathway activated by an agonist like PRE-

084.
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Caption: Simplified Sigma-1 Receptor (S1R) signaling pathway.
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Experimental Protocols
The characterization of S1R ligands like PRE-084 and its analogs involves a suite of in vitro

and in vivo assays. Below are detailed methodologies for key experiments.

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the S1R by

measuring its ability to compete with a radiolabeled ligand.

Materials:

Membrane Preparation: Guinea pig liver membranes or membranes from cells

overexpressing S1R.

Radioligand: [³H]-(+)-pentazocine is a commonly used selective S1R radioligand.

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

Test Compound: PRE-084 or its analogs, dissolved in a suitable solvent (e.g., DMSO).

Non-specific Binding Control: A high concentration of an unlabeled S1R ligand (e.g., 10 µM

haloperidol or (+)-pentazocine).

Filtration Apparatus: Cell harvester with glass fiber filters.

Scintillation Counter: For measuring radioactivity.

Procedure:

Preparation: Prepare serial dilutions of the test compound.

Incubation: In a 96-well plate, combine the membrane preparation (e.g., 100 µg protein/well),

the radioligand (e.g., 3 nM [³H]-(+)-pentazocine), and varying concentrations of the test

compound. Include wells for total binding (radioligand + membranes) and non-specific

binding (radioligand + membranes + non-specific control).

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 120 minutes)

to allow binding to reach equilibrium.
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Termination: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of specific binding at each concentration of the test

compound. Plot this against the log concentration of the test compound to generate a

competition curve. The IC₅₀ (the concentration of test compound that inhibits 50% of specific

radioligand binding) is determined from this curve. The Kᵢ is then calculated using the

Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the

radioligand and Kᴅ is its dissociation constant.

This assay assesses the ability of a compound to protect cells from a toxic insult.

Materials:

Cell Line: Cultured cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

Toxic Insult: A neurotoxic agent, such as β-amyloid peptide (Aβ₂₅₋₃₅) or glutamate.

Test Compound: PRE-084 or its analogs.

Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a

commercially available kit (e.g., CellTiter-Glo).

Procedure:

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

Pre-treatment: Treat the cells with various concentrations of the test compound for a

specified period (e.g., 1-2 hours).

Toxic Insult: Add the neurotoxic agent to the wells (except for the vehicle control wells).

Incubation: Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).
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Viability Measurement: Add the viability reagent according to the manufacturer's instructions.

This typically involves a short incubation period followed by measuring absorbance or

luminescence on a plate reader.

Data Analysis: Normalize the results to the vehicle-treated control cells (100% viability) and

the toxin-treated cells (0% protection). Plot the percentage of neuroprotection against the log

concentration of the test compound.

Below is a diagram illustrating a general workflow for compound characterization.
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Caption: General workflow for preclinical characterization.

Conclusion
While the specific compound M084 remains unidentified in public databases, the principles of

exploring its chemical space through the design and synthesis of homologs and analogs are

fundamental to drug discovery. The case of the sigma-1 receptor agonist PRE-084 illustrates

this process effectively. By systematically modifying a parent scaffold (phencyclidine), a highly

selective and potent tool compound was developed. Subsequent studies of PRE-084 and

functionally related analogs like (+)-pentazocine and SA4503 have been instrumental in

elucidating the complex biology of the Sigma-1 Receptor and highlighting its potential as a

therapeutic target for a host of debilitating diseases. The experimental protocols and workflows

detailed in this guide represent standard methodologies employed in the rigorous preclinical

evaluation of such compounds, providing a roadmap for researchers in the field.

To cite this document: BenchChem. [Homologs and Analogs of Compound M084: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675827#homologs-and-analogs-of-compound-
m084]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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